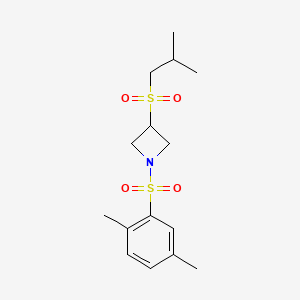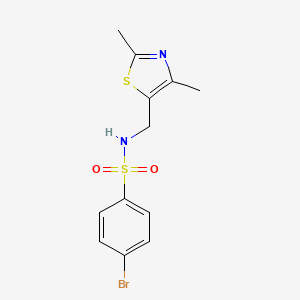
Boc-3-fluoro-DL-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-3-fluoro-DL-tyrosine is a specialty product used for proteomics research . It has a molecular formula of C14H18FNO5 and a molecular weight of 299.3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring conjugated to a propanoic acid . The molecular formula is C14H18FNO5, and the molecular weight is 299.3 .Chemical Reactions Analysis
This compound is used in the biosynthesis of proteins such as β-galactosidases (Escherichia coli), bacteriorhodopsin, and intestinal microvillar enzymes . It’s used to study the effect of halogenated tyrosines on protein properties .Physical And Chemical Properties Analysis
3-Fluoro-DL-tyrosine has a density of 1.4±0.1 g/cm3, a boiling point of 362.4±42.0 °C at 760 mmHg, and a flash point of 172.9±27.9 °C . It has 4 H-bond acceptors, 4 H-bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Protein Metabolism Imaging : A study by Hess, Sichler, Kluge, and Coenen (2002) discusses the synthesis of 2-[18F]Fluoro-L-tyrosine, a fluorine-labeled amino acid incorporated into newly synthesized proteins. This compound is potentially useful as a tracer to image protein metabolism in vivo using positron emission tomography, indicating its application in medical imaging and diagnostics (Hess, Sichler, Kluge, & Coenen, 2002).
Synthetic Opioid Ligands : Bender et al. (2015) describe the synthesis of Boc-2',6'-dimethyl-l-tyrosine and its derivatives for use in developing synthetic opioid ligands. These compounds have shown superior potency at opioid receptor types and are significant for pharmaceutical research and development (Bender et al., 2015).
Tubulin Function Studies : Monasterio, Nova, López-Brauet, and Lagos (1995) investigated 3‐fluoro‐tyrosine as an alternative substrate for tubulin:tyrosine ligase, an enzyme that incorporates tyrosine into the α‐tubulin subunit. This study enhances understanding of tubulin function and protein conformation, important in cell biology and pharmacology (Monasterio, Nova, López-Brauet, & Lagos, 1995).
Amino Acid Derivative Synthesis : Pozdnev (2004) explored the synthesis of N-tert-butoxycarbonyl (Boc) derivatives of tyrosine, providing insights into chemical methods for protecting amino acids during peptide synthesis. This has implications for protein engineering and pharmaceutical synthesis (Pozdnev, 2004).
Fluorophore Synthesis for Metal Ion Detection : Guzow et al. (2004) synthesized a novel aromatic amino acid derivative using N-Boc-3-amino-tyrosine methyl ester. This compound is a potential chemosensor for detecting zinc and rare-earth metal ions, useful in analytical chemistry (Guzow et al., 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
Boc-3-fluoro-DL-tyrosine primarily targets the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative stress by catalyzing the conversion of superoxide radicals to molecular oxygen and hydrogen peroxide.
Mode of Action
It is known that the compound interacts with its target protein, potentially altering its function or activity
Biochemical Pathways
This compound is involved in the biochemical pathway related to the metabolism of the amino acid tyrosine . It is converted from L-arogenate to L-tyrosine by the enzyme arogenate (NADP+) dehydrogenase . The affected pathways and their downstream effects are yet to be fully understood and require further investigation.
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDYYTCMUSVKTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1H-1,2,4-triazol-3-ylamino)ethylidene]cyclopenta[1,2-a]benzene-1,3-dione](/img/structure/B2584523.png)




![N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2584534.png)
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2584535.png)



